(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one
Description
(3Z)-3-[(4-Methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one is a hydrazone-derived compound featuring a piperidin-2-one core substituted with a 4-methyl-2-nitrophenyl hydrazinylidene group. Characterization typically involves spectroscopic techniques (e.g., FT-IR, NMR, UV-Vis) and crystallographic analysis .
Properties
Molecular Formula |
C12H14N4O3 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10- |
InChI Key |
CPLHDJVBVLLPJD-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one typically involves the condensation of 4-methyl-2-nitrophenylhydrazine with piperidin-2-one under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reagents such as sodium borohydride.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: 3-[(4-amino-2-nitrophenyl)hydrazinylidene]piperidin-2-one.
Reduction: 3-[(4-methyl-2-aminophenyl)hydrazinylidene]piperidin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl moiety can participate in electron transfer reactions, while the hydrazone group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the phenyl ring or the heterocyclic core, influencing physicochemical and biological properties. Key examples include:
Substituent Impact :
- Methyl Group (4-Methyl) : Increases lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Fluorine (4-Fluorophenyl) : Enhances metabolic stability and binding specificity via halogen bonds .
Spectroscopic and Crystallographic Data
- FT-IR : Hydrazone N–H stretching (~3200 cm⁻¹) and C=O absorption (~1680 cm⁻¹) are consistent across analogues .
- NMR : Piperidin-2-one protons resonate at δ 2.5–3.5 ppm (¹H), while aromatic protons in nitro-substituted phenyl groups appear downfield (δ 7.5–8.5 ppm) .
- Crystallography : The Z-configuration is confirmed via single-crystal X-ray diffraction (software: SHELX ). For example, HL2 ligands exhibit intramolecular N–H···O hydrogen bonds stabilizing the Z-form .
Biological Activity
(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one, a derivative of piperidine, has garnered attention for its potential biological activities. This article synthesizes current research findings, including in vitro and in silico studies, to elucidate its pharmacological profiles and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 262.26 g/mol. Its structure features a piperidinone core substituted with a hydrazine derivative, which is crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is often assessed using assays such as the DPPH radical scavenging test.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases. For instance, it has shown effectiveness in reducing nitric oxide production in activated macrophages .
- Antimicrobial Properties : Preliminary evaluations suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
In Vitro Studies
In vitro studies have been conducted to assess the compound's effects on different cell lines. For example:
- Macrophage Model : The compound was tested on RAW 264.7 macrophages, where it demonstrated a reduction in pro-inflammatory cytokines and nitric oxide production when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFNγ) .
- Cell Viability : The compound did not adversely affect cell viability at concentrations that elicited anti-inflammatory responses, indicating a favorable safety profile .
In Silico Studies
Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers have predicted a wide range of biological activities for this compound:
- Pharmacological Targets : The predictions suggest interactions with various enzymes, receptors, and ion channels, indicating potential applications in treating conditions such as cancer and neurological disorders .
- Drug-like Properties : The compound has been evaluated for its drug-like characteristics, including solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
Several case studies have been documented regarding the application of piperidine derivatives similar to this compound:
- A study demonstrated the synthesis of various piperidine derivatives that exhibited enhanced anti-inflammatory properties compared to curcumin, suggesting that structural modifications can lead to improved therapeutic agents .
- Another investigation focused on the modification of piperidine structures to enhance their pharmacological profiles through computer-aided design and synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
